![molecular formula C12H14N2O B1507036 (3-(3,5-Dimethylphenyl)isoxazol-5-YL)methanamine CAS No. 885273-62-1](/img/structure/B1507036.png)
(3-(3,5-Dimethylphenyl)isoxazol-5-YL)methanamine
Overview
Description
(3-(3,5-Dimethylphenyl)isoxazol-5-YL)methanamine, also known as DIMSA, is a novel compound that has gained significant attention in the field of medicinal chemistry. The compound belongs to the class of isoxazoles, which have shown promising results in treating various diseases.
Scientific Research Applications
(3-(3,5-Dimethylphenyl)isoxazol-5-YL)methanamine has shown potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. In Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress.
Mechanism of Action
The mechanism of action of (3-(3,5-Dimethylphenyl)isoxazol-5-YL)methanamine is not fully understood, but studies have suggested that it acts by modulating various signaling pathways in cells. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. It has also been shown to activate the AMPK pathway, which is involved in energy metabolism. Additionally, this compound has been shown to inhibit the NF-kB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in many diseases. Additionally, this compound has been shown to improve glucose metabolism and insulin sensitivity, which could be beneficial in treating diabetes.
Advantages and Limitations for Lab Experiments
One advantage of (3-(3,5-Dimethylphenyl)isoxazol-5-YL)methanamine is that it is relatively easy to synthesize and purify, making it suitable for further research. Additionally, this compound has shown promising results in various disease models, making it a potentially useful drug candidate. However, one limitation of this compound is that its mechanism of action is not fully understood, which could hinder its development as a drug.
Future Directions
There are many future directions for research on (3-(3,5-Dimethylphenyl)isoxazol-5-YL)methanamine. One area of research could be to further elucidate its mechanism of action, which could provide insights into its potential therapeutic uses. Additionally, more preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models. Further research could also focus on developing new analogs of this compound with improved properties, such as increased potency or selectivity. Overall, this compound has shown great promise as a potential drug candidate, and further research is needed to fully explore its therapeutic potential.
properties
IUPAC Name |
[3-(3,5-dimethylphenyl)-1,2-oxazol-5-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-3-9(2)5-10(4-8)12-6-11(7-13)15-14-12/h3-6H,7,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLKZVPHFUJXHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NOC(=C2)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70722944 | |
Record name | 1-[3-(3,5-Dimethylphenyl)-1,2-oxazol-5-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70722944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885273-62-1 | |
Record name | 1-[3-(3,5-Dimethylphenyl)-1,2-oxazol-5-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70722944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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